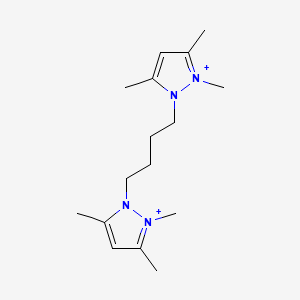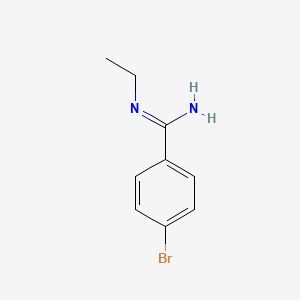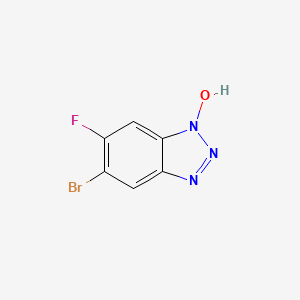
2,2'-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) is a synthetic organic compound characterized by its unique structure, which includes two pyrazolium rings connected by a butane-1,4-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) typically involves the reaction of 1,3,5-trimethylpyrazole with a butane-1,4-diyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the pyrazole rings attack the carbon atoms of the halide, forming the desired bis-pyrazolium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazolium oxides.
Reduction: Reduction reactions can convert the pyrazolium rings to pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolium rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrazolium oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Wirkmechanismus
The mechanism of action of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) depends on its application:
Catalysis: Acts as a ligand to stabilize metal centers, facilitating catalytic reactions.
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: Enhances the solubility and stability of therapeutic agents, improving their bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium): Similar structure but with imidazolium rings instead of pyrazolium rings.
1,3,5-trimethyl-2-{2-[2-(1,3,5-trimethyl-1H-pyrazol-2-ium-2-yl)ethoxy]ethyl}-1H-pyrazol-2-ium bis(4-methylbenzenesulfonate): Contains additional ethoxyethyl linkers and sulfonate groups.
Uniqueness
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H28N4+2 |
|---|---|
Molekulargewicht |
276.42 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[4-(2,3,5-trimethylpyrazol-2-ium-1-yl)butyl]pyrazol-1-ium |
InChI |
InChI=1S/C16H28N4/c1-13-11-15(3)19(17(13)5)9-7-8-10-20-16(4)12-14(2)18(20)6/h11-12H,7-10H2,1-6H3/q+2 |
InChI-Schlüssel |
IMVKDGOYOBOUKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+](N1CCCCN2C(=CC(=[N+]2C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12466879.png)
![1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12466884.png)

![7,16-dimethyl-4,13-dioxa-2,6,11,15-tetrazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-3,12-dione](/img/structure/B12466910.png)


![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12466935.png)

![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)
![2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile](/img/structure/B12466950.png)

